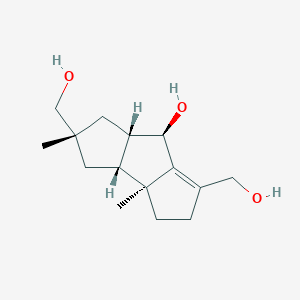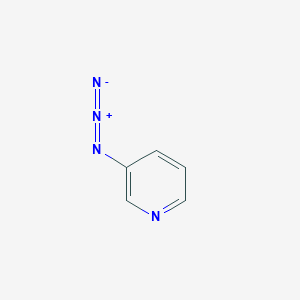
3-Azidopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-azidopyridine and related compounds often involves multicomponent reactions (MCRs), which are recognized for their efficiency in producing complex molecules. MCRs are particularly valuable in synthesizing heterocyclic compounds like this compound, offering a viable, innovative, and promising strategy for creating multifaceted molecules with significant biological and pharmacological potential (Sharma & Sinha, 2023).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azido group attached to a pyridine ring. This structure is pivotal for its reactivity and the formation of N-heterocyclic compounds. The inclusion of the azido group offers a diverse range of chemical transformations, facilitating the synthesis of complex structures essential in pharmaceutical chemistry (Nazeri et al., 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloadditions, which are a cornerstone of click chemistry. This reactivity is exploited in synthesizing 1,2,3-triazoles, demonstrating the compound's utility in constructing complex molecules with potential biological activities. Click chemistry, especially the azide-alkyne cycloaddition reaction, is a critical method for synthesizing 1,2,3-triazoles from azidopyridines, showcasing its significance in medicinal chemistry and drug design (Kaushik et al., 2019).
Applications De Recherche Scientifique
Indicateur spectroscopique de l'état de protonation
La 3-Azidopyridine a été étudiée comme un indicateur spectroscopique potentiel de l'état de protonation . La vibration d'étirement de l'azido est sensible à l'état de protonation de la pyridine, se déplaçant vers le haut en fréquence de 8 cm − 1 dans le complexe avec l'acide trifluoroacétique par rapport au complexe avec l'acide formique . Cela suggère que la this compound pourrait être utilisée pour sonder l'état de protonation du cycle pyridine .
Catalyseur dans la réaction de Glaser-Hay
La this compound a été utilisée dans la réaction de Glaser-Hay, une réaction catalysée par le cuivre(I) qui convertit les acétylènes terminaux, par homocouplage, en 1,3-diynes symétriques . Cette réaction a un large éventail d'applications dans les domaines de la chimie, de la biologie et de la science des matériaux .
Étude de la cinétique et de la dynamique
Le manque de sondes spectroscopiques générales qui peuvent être utilisées dans une gamme de systèmes pour sonder la cinétique et la dynamique est un obstacle majeur à l'application généralisée de la spectroscopie infrarouge bidimensionnelle (2D IR) . La this compound a été étudiée pour caractériser son potentiel en tant que sonde de l'état de protonation du cycle pyridine .
Étude des interactions de résonance de Fermi
La vibration d'étirement de l'azido de la this compound est scindée par des interactions de résonance de Fermi accidentelles avec un ou plusieurs harmoniques et états de combinaison . Cela en fait un composé utile pour étudier les interactions de résonance de Fermi.
Étude des moments de transition
La this compound a été utilisée dans des études de moments de transition . Les moments de transition sont un concept fondamental en mécanique quantique et jouent un rôle crucial dans l'étude de la spectroscopie moléculaire.
Étude de la liaison chimique
La this compound a été utilisée dans l'étude de la liaison chimique . Comprendre la liaison chimique est crucial pour le développement de nouveaux matériaux et pour l'avancement de la science.
Mécanisme D'action
Target of Action
3-Azidopyridine is a chemical compound that has been studied for its potential as a probe of the protonation state of the pyridine ring . The primary target of this compound is the protonation state of the pyridine ring , which plays a crucial role in various biochemical reactions.
Mode of Action
The mode of action of this compound involves its interaction with the protonation state of the pyridine ring. The azido-stretching vibration of this compound is split by accidental Fermi resonance interactions with one or more overtones and combination states . This interaction results in changes in the protonation state of the pyridine ring.
Result of Action
The result of this compound’s action is a change in the protonation state of the pyridine ring . This change can influence various biochemical reactions involving the pyridine ring.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Azidopyridine plays a significant role in biochemical reactions, primarily due to its ability to act as a photoaffinity label. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can form covalent bonds upon exposure to UV light. For instance, this compound has been used to study the binding interactions of enzymes such as adenosine dinucleotide . The nature of these interactions often involves the formation of a covalent bond between the azido group and the active site of the enzyme, leading to the inactivation of the enzyme while preserving its antigenic properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to interact with cellular proteins, leading to changes in their activity and function . Additionally, it can impact gene expression by modifying the transcriptional activity of certain genes, thereby altering cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, resulting in enzyme inhibition or activation. This binding interaction can lead to changes in the conformation of the enzyme, thereby affecting its activity . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to cause sustained changes in enzyme activity and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the catabolic pathways of nucleotides, where it is metabolized by enzymes such as nucleoside phosphorylases . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Propriétés
IUPAC Name |
3-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJBAZUBPTCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476857 | |
| Record name | 3-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10296-29-4 | |
| Record name | 3-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


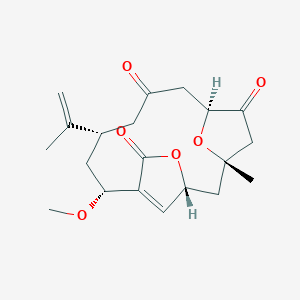


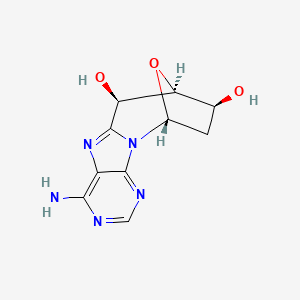

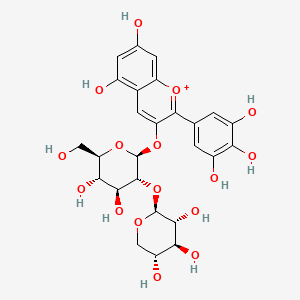
![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)

![5-Bromo-3-[(4-fluorophenyl)-imidazol-1-ylmethyl]-1-[(4-fluorophenyl)methyl]indole](/img/structure/B1254564.png)
![N-[[(5S)-3-[4-(4-cyanopyrazol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1254565.png)

![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)
